Pimavanserin metabolite M26

CAS No.: 1134815-69-2

Cat. No.: VC8357742

Molecular Formula: C25H34FN3O3

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134815-69-2 |

|---|---|

| Molecular Formula | C25H34FN3O3 |

| Molecular Weight | 443.6 g/mol |

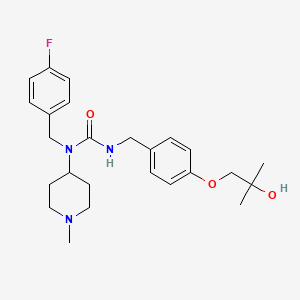

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |

| Standard InChI | InChI=1S/C25H34FN3O3/c1-25(2,31)18-32-23-10-6-19(7-11-23)16-27-24(30)29(22-12-14-28(3)15-13-22)17-20-4-8-21(26)9-5-20/h4-11,22,31H,12-18H2,1-3H3,(H,27,30) |

| Standard InChI Key | PIMCCOKGYRQRGQ-UHFFFAOYSA-N |

| SMILES | CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |

| Canonical SMILES | CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Pimavanserin metabolite M26 (CAS 1134815-69-2) is a monohydroxylated derivative formed via oxidation of the isobutyl ether moiety in pimavanserin’s structure. The addition of a hydroxyl group at the omega-1 position of the isobutyl chain increases its polarity compared to the parent drug, as evidenced by its molecular formula (C₂₅H₃₄FN₃O₃) and molecular weight of 443.6 g/mol . The compound’s IUPAC name, 1-[(4-fluorophenyl)methyl]-3-[[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea, reflects this structural modification .

Table 1: Comparative Molecular Properties of Pimavanserin and Metabolite M26

Biotransformation Pathways

Metabolic Synthesis

M26 arises primarily through CYP3A4/5-mediated oxidation of pimavanserin’s isobutyl side chain, a common metabolic pathway for alkyl ether-containing compounds . The reaction proceeds via hydrogen abstraction at the beta-carbon, followed by hydroxylation to form the (omega-1)-hydroxy derivative . This pathway competes with N-demethylation, which produces the major active metabolite AC-279 .

Enzymatic Kinetics

In vitro studies using human liver microsomes indicate that M26 formation accounts for approximately 15–20% of total pimavanserin metabolism, compared to 60–70% for AC-279 . The apparent Km and Vmax values for M26 synthesis are estimated at 18 μM and 0.12 nmol/min/mg protein, respectively, suggesting moderate affinity for CYP3A4 . Concurrent administration of CYP3A4 inhibitors (e.g., ketoconazole) reduces M26 plasma concentrations by 40–50%, confirming the enzyme’s role in its biotransformation .

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration of pimavanserin, M26 reaches peak plasma concentrations (Cₘₐₓ) within 6–8 hours, mirroring the parent drug’s absorption kinetics . Steady-state concentrations of M26 are approximately 30–40% of pimavanserin levels, with an area under the curve (AUC) ratio of 0.35 . Protein binding studies show 85–90% plasma protein binding for M26, slightly lower than pimavanserin’s 91–97% .

Elimination and Half-Life

M26 exhibits a terminal elimination half-life of 72–96 hours, prolonged compared to pimavanserin’s 57-hour half-life due to reduced renal clearance . Less than 1% of the administered pimavanserin dose is excreted as unchanged M26 in urine, with fecal elimination accounting for <2% of total excretion . The extended half-life suggests potential accumulation during chronic therapy, though clinical data remain limited.

Pharmacological Activity

Receptor Binding Affinity

In vitro radioligand binding assays reveal that M26 retains moderate affinity for serotonin 5-HT₂A receptors (Kᵢ = 8.2 nM), approximately 10-fold weaker than pimavanserin (Kᵢ = 0.087 nM) . No significant activity is observed at dopamine D₂, muscarinic, or adrenergic receptors, preserving the parent drug’s favorable side-effect profile .

Functional Activity

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

M26 is quantified in plasma using reverse-phase LC-MS/MS with electrospray ionization. The method employs deuterated internal standards (e.g., pimavanserin-d₆) and achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL . Chromatographic separation is achieved using a C18 column (2.1 × 50 mm, 1.8 μm) with a gradient elution of acetonitrile and 0.1% formic acid .

Nuclear Magnetic Resonance (NMR)

¹H-NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) confirms the hydroxylation site, showing characteristic proton resonances at δ 4.15 (OH, broad singlet) and δ 1.25 (geminal methyl groups) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume